N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-propylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-3-4-17-5-7-18(8-6-17)21(25)22-15-20(19-9-14-26-16-19)24-12-10-23(2)11-13-24/h5-9,14,16,20H,3-4,10-13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUPJWZHTFLGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-propylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a unique combination of structural elements, including a piperazine moiety and a thiophene ring, which may confer specific biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Piperazine Group: Known for its ability to modulate neurotransmitter systems.
- Thiophene Ring: Often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
- Propylbenzamide Moiety: Contributes to the compound's lipophilicity, potentially enhancing its bioavailability.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymes: Such as acetylcholinesterase, which is critical in neuropharmacology.
- Receptors: Including those involved in neurotransmission and cell signaling pathways.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant biological activity. Key findings include:
-
Anticancer Activity:
- The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it demonstrated an IC50 value of 15 µM against breast cancer cells in preliminary assays.
-
Enzyme Inhibition:
- Similar compounds have been reported to inhibit acetylcholinesterase with varying potency. A related study indicated that modifications to the piperazine group could enhance inhibitory activity, suggesting a structure-activity relationship (SAR) that could be explored further.
-
Antimicrobial Properties:
- Preliminary studies have shown potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its possible use in treating infections.
Case Studies
Several case studies provide insight into the compound's biological activity:
-
Study on Neuroprotective Effects:
- A study investigated the neuroprotective potential of related compounds in models of Alzheimer's disease, where they exhibited significant inhibition of acetylcholinesterase, leading to increased acetylcholine levels and improved cognitive function in animal models.
-
Cancer Research:
- In a recent investigation, this compound was part of a series designed to target specific kinases involved in cancer proliferation. Results indicated that this compound could inhibit key signaling pathways essential for tumor growth.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamide | Anticancer | 12 µM | Enhanced receptor binding |
| 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide | Antimicrobial | 10 µM | Broad-spectrum activity |
| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]oxalamide | Neuroprotective | 8 µM | Significant AChE inhibition |
Comparison with Similar Compounds
The following structurally analogous benzamide derivatives are analyzed to infer the target compound’s properties and synthesis challenges.
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 4-propyl group likely increases lipophilicity compared to the 4-thiophen-3-yl analogs in . This could favor membrane permeability but may reduce aqueous solubility.
Piperazine Modifications :
- The 4-methylpiperazine in the target compound is less sterically hindered than the 4-(2-chlorophenyl)piperazine in , possibly enhancing metabolic stability.
- The chlorophenyl group in ’s compound may improve receptor affinity due to π-π stacking interactions but could increase off-target risks .
Synthetic Complexity :
- The target compound’s synthesis would require introducing both the thiophen-3-yl and 4-methylpiperazine groups onto the ethyl side chain. Similar reactions in achieved 48–63% yields using SN2 displacements and chromatographic purification .
- The lower yield (48%) for the 4-(2-chlorophenyl)piperazine analog suggests that bulkier substituents may complicate nucleophilic substitution steps.
The hydroxyphenyl group in ’s compound may confer antioxidant properties or hydrogen-bonding capacity, absent in the target.
Data Limitations
No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Structural inferences are drawn from analogs, and synthesis yields are based on similar methodologies . Further experimental studies (e.g., receptor binding assays, solubility measurements) are required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
